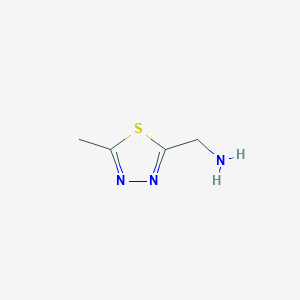

(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine

Description

(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine is a heterocyclic amine featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a methylamine group at position 2. Its molecular formula is C₄H₇N₃S, with a molecular weight of 129.18 g/mol. The SMILES notation is CC1=NN=C(S1)CN, and its InChIKey is BPPLZEYBPSFHTO-UHFFFAOYSA-N . This compound is a key intermediate in pharmaceutical syntheses, notably in the development of PDE10A inhibitors like MK-8189 for schizophrenia treatment, where it contributes to potency and selectivity through structural interactions . Its hydrochloride salt (CAS: 388630-75-9) is commercially available for industrial and research use .

Properties

IUPAC Name |

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-6-7-4(2-5)8-3/h2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPLZEYBPSFHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469463 | |

| Record name | (5-methyl-1,3,4-thiadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784131-72-2 | |

| Record name | (5-methyl-1,3,4-thiadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,3,4-thiadiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The primary synthesis route involves constructing the 1,3,4-thiadiazole core followed by methanamine group introduction. A common approach uses thiosemicarbazides or thiosemicarbazones as precursors. For example, oxidative cyclization of thiosemicarbazones with reagents like carbon disulfide or iodomethane can yield the thiadiazole ring. Subsequent alkylation or nucleophilic substitution introduces the methanamine moiety.

Key Steps :

- Cyclization : React thiosemicarbazide derivatives with carbon disulfide or other sulfur donors under controlled conditions (e.g., reflux in DMF) to form the 1,3,4-thiadiazole ring.

- Functionalization : Introduce the methanamine group via alkylation using methylamine or its equivalents. This step often employs bases like triethylamine to deprotonate intermediates.

Example Reaction Sequence :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Thiosemicarbazide + CS₂, reflux | Thiadiazole ring formation |

| 2 | CH₃NH₂, Et₃N, DCM, RT | Methanamine introduction |

This method achieves moderate yields (40–60%) but requires careful control of reaction temperatures to minimize side reactions.

Coupling Reactions for Structural Elaboration

Advanced methods employ coupling chemistry to integrate the methanamine group into pre-existing scaffolds. Mitsunobu reactions are widely used for ether or amine bond formation.

Mitsunobu Coupling Protocol :

- Substrate Preparation : Prepare alcohol or amine precursors (e.g., ((1S,2S)-2-(5-methoxypyridin-2-yl)cyclopropyl)methanol).

- Reaction Setup : React with (5-methyl-1,3,4-thiadiazol-2-yl)methanamine using diisopropylazodicarboxylate (DIAD) and polymeric triphenylphosphine resin in DMF.

- Purification : Use reverse-phase HPLC for high-purity isolation.

Advantages :

Limitations :

Alkylation and Sulfonamide Formation

Alkylation strategies are effective for introducing alkyl chains. For example, methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is synthesized via:

- Chlorosulfonation : Treat isatoic anhydride with chlorosulfonic acid to generate sulfonyl chloride intermediates.

- Sulfonamide Formation : React with this compound under basic conditions (e.g., Et₃N in DCM).

Reaction Summary :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | SOCl₂, DMF | Reflux | 53% |

| 2 | RNH₂, Et₃N | RT, 15% quant. | 15–30% |

This method is scalable but suffers from low recovery due to side reactions during sulfonamide formation.

Palladium-Catalyzed Cross-Coupling

For complex heteroaryl systems, palladium-mediated C–N and C–O couplings enable precise functionalization. For example:

- C–O Coupling : React dichloropyridine derivatives with alcohols using Pd catalysts.

- C–N Coupling : Displace chloro groups with this compound under basic conditions.

Optimized Conditions :

This approach achieves higher yields (75–88%) compared to traditional methods.

Salt Formation for Stability

Hydrochloride salts are prepared to enhance stability and solubility. For example:

- Salt Synthesis : Treat this compound with HCl in ethanol.

- Crystallization : Isolate the salt via filtration or evaporation.

Benefits :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclization | Low cost | Moderate scalability | 40–60% |

| Mitsunobu | High specificity | By-product issues | 30–50% |

| Alkylation | Simple workflow | Low recovery | 15–30% |

| Cross-Coupling | High precision | Requires catalysts | 75–88% |

| Salt Formation | Enhanced stability | Additional step | N/A |

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenating agents or alkylating agents are used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Building Block in Synthesis : The compound serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in a variety of chemical reactions.

Biology

- Biological Activities : Research indicates that (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine exhibits antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacteria by disrupting cell membranes and inhibiting essential enzymes.

- Enzyme Inhibition : The compound has been identified to inhibit various enzymes critical for metabolic pathways, affecting cellular functions and signaling pathways.

Medicine

- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent for various diseases. Its ability to modulate cellular processes suggests it could be beneficial in treating conditions related to metabolic dysregulation or infections .

Industry

- Material Development : In industrial applications, the compound is utilized in developing new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows it to be incorporated into polymers and other materials.

Mechanism of Action

The mechanism of action of (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Electron-Donating vs. In contrast, the methoxy group in 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine introduces steric and electronic effects that may alter insecticidal activity .

- Heteroatom Substitution : Replacing sulfur with oxygen in the oxadiazole analog () reduces ring aromaticity, likely diminishing biological potency compared to thiadiazoles .

Antitumor Activity :

- Thiadiazole derivatives fused with thiazolidin-4-ones (e.g., compound 3f ) exhibit IC₅₀ values of 46.34 µM against MCF-7 breast cancer cells, attributed to the 5-methyl-1,3,4-thiadiazol-2-yl moiety’s electron-withdrawing effects .

- The 1,3,4-thiadiazole derivative 9b (IC₅₀ = 2.94 µM against HepG2 cells) highlights the importance of aryl substitutions for enhanced cytotoxicity .

Physicochemical Properties

Biological Activity

(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine is a compound within the thiadiazole family that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They have been recognized for a variety of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound this compound is particularly noted for its interactions with various biological targets.

The precise mechanism of action for this compound remains under investigation. However, it is known to interact with several biochemical pathways:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it can affect enzymes critical for cell signaling and metabolism, leading to altered cellular functions.

- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating the activity of transcription factors. This can result in changes in gene expression related to cell growth and differentiation .

- Antimicrobial Activity : Its antimicrobial properties are attributed to the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- Cytotoxicity : Studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.28 to 10 μg/mL against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against various pathogens:

- Minimum Inhibitory Concentration (MIC) values indicate potent activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus with reported MIC values in the low µg/mL range .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of a series of thiadiazole derivatives including this compound on human cancer cell lines. The results showed that this compound significantly inhibited cell proliferation in MCF-7 and LoVo cells while exhibiting low toxicity in Daphnia tests .

- Antimicrobial Testing : In a comparative study involving various derivatives of thiadiazoles, this compound was found to possess superior antibacterial properties against gram-positive and gram-negative bacteria compared to standard antibiotics .

Q & A

What are the established synthetic routes for (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions using precursors like thiosemicarbazides or hydrazine derivatives. For example, polyphosphoric acid-mediated cyclization of glycine derivatives with substituted hydrazides is a common method, yielding thiadiazole cores with high efficiency . Reaction parameters such as temperature (optimized at 100–120°C), solvent polarity, and catalyst choice (e.g., H₂SO₄ vs. PPA) critically affect yield. Evidence from similar thiadiazoles suggests that prolonged heating (>6 hours) can degrade the methanamine group, reducing purity .

How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?

Advanced optimization involves introducing substituents at the 5-position of the thiadiazole ring. For instance, trifluoroethyl or aryl groups (e.g., 4-methylphenyl) can enhance lipophilicity and target binding . Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating . Refluxing in ethanol or DMF with catalytic piperidine improves regioselectivity for N-substitution .

What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment?

- FT-IR : Confirm the presence of NH₂ (stretch ~3350 cm⁻¹) and C-S (680–620 cm⁻¹) groups .

- NMR : ¹H NMR shows the methanamine proton as a singlet at δ 3.8–4.2 ppm; ¹³C NMR distinguishes thiadiazole carbons at δ 165–170 ppm .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to achieve >97% purity, as validated for hydrochloride salts .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 158–162 .

How should researchers design experiments to evaluate the compound’s biological activity?

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion, with MIC values determined via broth dilution .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to controls like cisplatin .

- Enzyme Inhibition : Assess activity against acetylcholinesterase or carbonic anhydrase via spectrophotometric monitoring of substrate hydrolysis .

How can structural modifications resolve contradictions in reported bioactivity data?

Discrepancies in cytotoxicity or enzyme inhibition across studies often arise from substituent effects. For example, replacing the methyl group with a trifluoroethyl moiety (as in [4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methanamine) increases metabolic stability, altering IC₅₀ values by up to 50% . Computational docking (e.g., AutoDock Vina) can predict binding affinities to reconcile experimental vs. theoretical results .

What computational strategies are effective for studying the compound’s interaction with biological targets?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR kinase) over 100 ns to assess binding stability .

- QSAR Models : Use substituent descriptors (σ, π) to correlate structural features with bioactivity .

How should stability studies be conducted under varying storage conditions?

- Thermal Stability : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products .

- Photostability : Expose to UV light (320–400 nm) and assess changes in UV-Vis spectra (λmax ~270 nm) .

- pH Stability : Test solubility and degradation in buffers (pH 1–13); the compound is most stable at pH 6–8 .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Key issues include exothermic reactions during cyclization and poor solubility of intermediates. Solutions:

- Use jacketed reactors with controlled cooling to manage heat dissipation.

- Replace ethanol with DMSO for better intermediate solubility .

- Purify via column chromatography (silica gel, ethyl acetate/hexane) for >95% recovery .

How can researchers validate the mechanism of action for antimicrobial activity?

- Membrane Permeability Assays : Use SYTOX Green to detect cytoplasmic leakage in treated bacteria .

- ROS Detection : Measure reactive oxygen species (ROS) levels with DCFH-DA fluorescence .

- Gene Expression Profiling : Perform RNA-seq on treated E. coli to identify upregulated stress-response genes .

What advanced techniques enable the synthesis of multi-functional derivatives?

- Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition .

- Schiff Base Formation : React the methanamine group with aldehydes (e.g., 4-nitrobenzaldehyde) to form imine-linked conjugates .

- Solid-Phase Synthesis : Use Wang resin to anchor intermediates, enabling rapid diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.